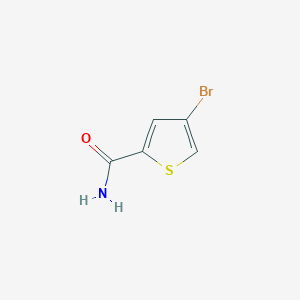

4-Bromothiophene-2-carboxamide

Descripción general

Descripción

4-Bromothiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as thiophenes, which are characterized by a sulfur-containing five-membered ring. The presence of a bromine atom and a carboxamide group on the thiophene ring suggests that this compound could be of interest in various chemical reactions and applications, including the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromothiophene derivatives has been reported in the literature. For instance, a one-pot oxidation and bromination reaction has been used to synthesize 3,4-diaryl-2,5-dibromothiophenes with high yields, demonstrating the feasibility of bromination on a thiophene ring . Another study describes a regioselective synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, through a multi-step lithiation and bromination process starting from thiophene, achieving an overall yield of 47% . These studies indicate that the synthesis of bromothiophene derivatives, including this compound, can be achieved through careful control of reaction conditions and the use of lithiation and bromination strategies.

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives can be complex and is influenced by the substituents on the thiophene ring. For example, the crystal and molecular structure of a nickel(II) complex of a related compound, 4-bromo-N-(di-n-propylcarbamothioyl)benzamide, has been determined using X-ray diffraction, revealing a triclinic space group and specific bond angles and lengths . This suggests that the molecular structure of this compound could also be elucidated using similar crystallographic techniques to understand its three-dimensional conformation and reactivity.

Chemical Reactions Analysis

Bromothiophene derivatives are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as Suzuki cross-coupling, to yield a wide range of thiophene-based derivatives . The presence of the bromine atom makes them suitable for reactions that involve nucleophilic substitution or coupling with organometallic reagents. Additionally, the carboxamide group could participate in condensation reactions or serve as a coordination site for metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For instance, the electronic properties of a series of thiophene-based derivatives were studied using density functional theory (DFT) calculations, providing insights into their reactivity and stability . The presence of different substituents can significantly alter the electronic distribution within the molecule, affecting its reactivity, boiling point, solubility, and other physical properties. The bromine atom and carboxamide group in this compound are expected to contribute to its unique chemical behavior and physical properties, which could be further investigated through experimental studies and computational modeling.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agents

4-Bromothiophene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A study demonstrated the solvent-free synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, highlighting their good antibacterial and antifungal properties. The synthesized compounds were characterized by various spectroscopic methods, and their biological activities were assessed, indicating potential applications in developing new antimicrobial agents (Sharma et al., 2022).

Synthesis of Organic Light-Emitting Diodes (OLED) Materials

Research into 4-aryl substituted thiophene derivatives, synthesized from 4-bromothiophene-2-carbaldehyde, has shown promising applications in the development of functional organic light-emitting diode (OLED) materials. These compounds exhibit significant UV-Vis absorption and photoluminescent properties, making them suitable for use in OLEDs (Xu & Yu, 2011).

Spasmolytic Activity

A series of novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid demonstrated potentially good spasmolytic effects. These compounds were characterized through spectral analysis, and their spasmolytic activities were quantified, showing the potential for the development of new spasmolytic drugs (Rasool et al., 2020).

Catalysis and Chemical Synthesis

4-Bromothiophene derivatives are utilized in various catalytic processes, including the palladium-catalyzed direct arylation of heteroaromatics. These processes facilitate the synthesis of biheteroaryls in high yields, showcasing the compound's role in enabling efficient and selective chemical transformations (Fu et al., 2012).

Non-Linear Optical Properties and Reactivity Descriptors

The synthesis of functionalized thiophene-based pyrazole amides and their structural features, including non-linear optical properties and reactivity descriptors, were explored in a study. This research provided insights into the electronic structure and reactivity of the synthesized compounds, indicating their potential applications in materials science (Kanwal et al., 2022).

Safety and Hazards

The safety information for BTCA includes the following hazard statements: H302, H317, H319 . The precautionary statements include P280, P305, P338, P351 .

Relevant Papers Several papers have been retrieved that discuss BTCA and similar compounds. These include studies on the synthesis of heterocyclic carboxamide derivatives , the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide , and the progress and future directions with peptide-drug conjugates for targeted cancer therapy .

Propiedades

IUPAC Name |

4-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIFYCRDSOUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511086 | |

| Record name | 4-Bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83933-17-9 | |

| Record name | 4-Bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

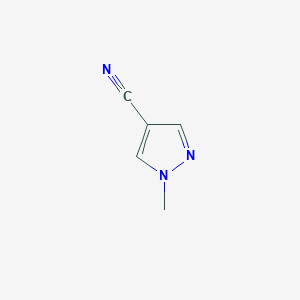

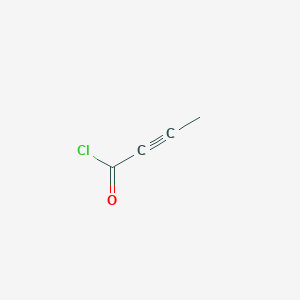

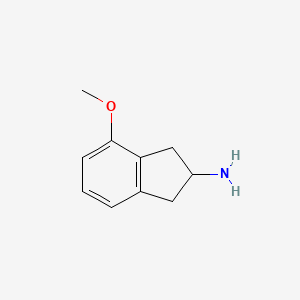

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

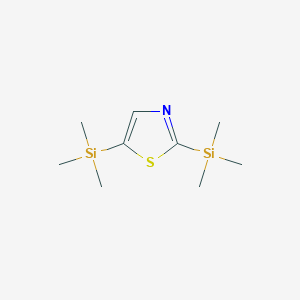

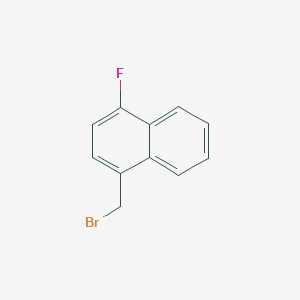

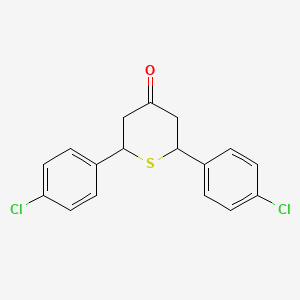

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

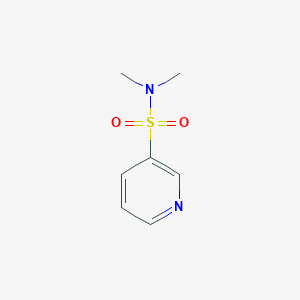

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)